
N-(3-Chloro-4-fluorophenyl)-N-(7-fluoro-6-nitroquinazolin-4-yl)acetamide
Overview
Description
N-(3-Chloro-4-fluorophenyl)-N-(7-fluoro-6-nitroquinazolin-4-yl)acetamide is a useful research compound. Its molecular formula is C16H9ClF2N4O3 and its molecular weight is 378.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-Chloro-4-fluorophenyl)-N-(7-fluoro-6-nitroquinazolin-4-yl)acetamide, also known by its CAS number 162012-67-1, is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 336.68 g/mol. The compound features a quinazoline core, which is a common scaffold in many anticancer agents. Its structural components include:
- Chloro and fluoro substituents on the phenyl group, enhancing its biological activity.
- A nitro group at the 6-position of the quinazoline ring, which is known to influence the compound's reactivity and interaction with biological targets.
The primary mechanism through which this compound exerts its biological effects is through inhibition of the epidermal growth factor receptor (EGFR). This receptor plays a crucial role in cell proliferation and survival, and its dysregulation is often implicated in various cancers.
Inhibition of EGFR
Research indicates that compounds with similar structures have shown potent inhibitory activity against EGFR:
- IC50 Values : Various studies report IC50 values ranging from 1.32 μM to 15 nM against different cancer cell lines, demonstrating significant potency compared to standard treatments like gefitinib .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the quinazoline scaffold:
- Electron-withdrawing groups such as chloro and fluoro at the aniline ring enhance antiproliferative activity.
- The presence of a nitro group at position 6 contributes to increased binding affinity to the EGFR active site .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Study 1 | A431 | 1.32 | EGFR inhibition |
Study 2 | H1975 | 4.62 | EGFR mutation L858R/T790M inhibition |
Study 3 | MiaPaCa2 | 5.89 | Induction of apoptosis |
Study 4 | HepG2 | 3.62 | Strong cytotoxic activity |
Case Studies
- Case Study on EGFR Mutations : A study demonstrated that this compound effectively inhibited EGFR mutations associated with resistance to first-line therapies, showing promise for overcoming drug resistance in lung cancer treatment .
- Apoptosis Induction : Another investigation into its effects on pancreatic cancer cells revealed that this compound not only inhibited cell proliferation but also induced apoptosis, suggesting multiple mechanisms of action that could be leveraged in therapeutic applications .
Scientific Research Applications
Anticancer Activity
N-(3-Chloro-4-fluorophenyl)-N-(7-fluoro-6-nitroquinazolin-4-yl)acetamide has been explored for its potential as an anticancer agent. Its structure suggests it may inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar quinazoline structures have shown efficacy against various cancer types, including lung and breast cancers.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that quinazoline derivatives exhibited potent activity against epidermal growth factor receptor (EGFR) mutations, which are prevalent in non-small cell lung cancer (NSCLC). The compound's modifications, such as the introduction of the chloro and fluoro groups, enhance its binding affinity to the EGFR tyrosine kinase domain .
Antimicrobial Properties
Research indicates that compounds related to this compound possess antimicrobial properties. These compounds can disrupt bacterial cell walls or inhibit essential enzymes.
Case Study : In a comparative study of various nitro-containing quinazolines, it was found that certain derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the nitro group, which is known to interfere with microbial DNA synthesis .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-N-(7-fluoro-6-nitroquinazolin-4-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF2N4O3/c1-8(24)22(9-2-3-12(18)11(17)4-9)16-10-5-15(23(25)26)13(19)6-14(10)20-7-21-16/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHSJEPACCEZEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C=C1)F)Cl)C2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901143999 | |
Record name | Acetamide, N-(3-chloro-4-fluorophenyl)-N-(7-fluoro-6-nitro-4-quinazolinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901143999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1632286-05-5 | |
Record name | Acetamide, N-(3-chloro-4-fluorophenyl)-N-(7-fluoro-6-nitro-4-quinazolinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1632286-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(3-chloro-4-fluorophenyl)-N-(7-fluoro-6-nitro-4-quinazolinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901143999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.